

Lorlatinib's Enzyme and Transporter Interaction Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

[Get Quote](#)

Lorlatinib's metabolism and its potential to affect other enzymes are complex. The table below summarizes the key enzymes and transporters involved, and the net effect observed after lorlatinib reaches steady state in patients [1].

Enzyme/Transporter	Interaction Type (Substrate/Inhibitor/Inducer)	Net Effect of Lorlatinib (at steady state)	Clinical Recommendation
CYP3A4/5	Primary Metabolism Pathway [2]	Substrate	Avoid with strong CYP3A inducers; dose adjustment may be needed with strong inhibitors [2] [3].
CYP3A4/5	Target for Modulation	Net Moderate Inducer [1]	N/A
UGT1A4	Primary Metabolism Pathway [1]	Substrate	N/A
P-glycoprotein (P-gp)	Transporter	Net Moderate	Avoid narrow therapeutic window P-gp substrates.

Enzyme/Transporter	Interaction Type (Substrate/Inhibitor/Inducer)	Net Effect of Lorlatinib (at steady state)	Clinical Recommendation
		Inducer [1]	Increase substrate dose if co-administration is unavoidable [1].
CYP2B6	Target for Modulation	Weak Inducer [1]	No dose modifications needed for CYP2B6 substrates [1].
CYP2C9	Target for Modulation	Weak Inducer [1]	No dose modifications needed for CYP2C9 substrates [1].
UGT1A	Target for Modulation	Weak Inducer [1]	No dose modifications needed for UGT1A substrates [1].

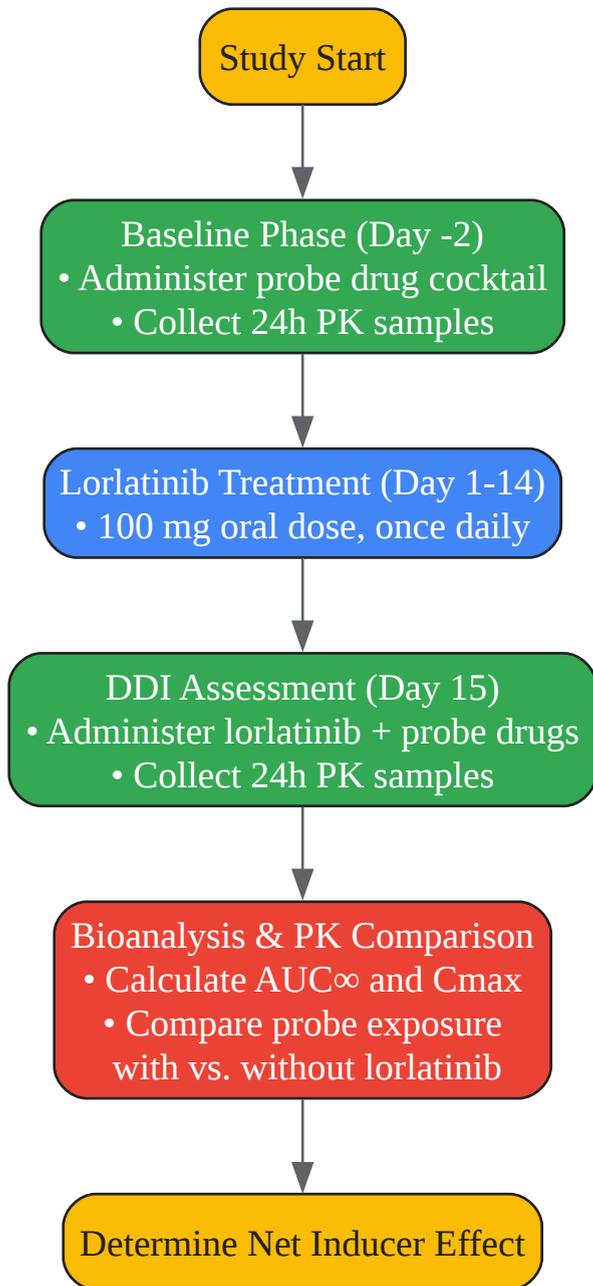
Detailed Clinical DDI Study Design

The following methodology details a clinical study used to evaluate the effect of steady-state lorlatinib on CYP2B6, CYP2C9, UGT1A, and P-gp [1]. This provides a robust framework for understanding how such inhibition and induction potentials are assessed in humans.

- **Objective:** To assess the effect of multiple doses of lorlatinib (at steady state) on the pharmacokinetics of specific probe substrates for CYP2B6, CYP2C9, UGT1A, and P-gp [1].
- **Probe Substrates:**
 - **Bupropion** for CYP2B6
 - **Tolbutamide** for CYP2C9
 - **Acetaminophen** for UGT1A
 - **Fexofenadine** for P-gp [1]
- **Clinical Protocol:**
 - **Baseline (Day -2):** Patients received a single oral dose of a probe drug cocktail. Serial blood samples (4 mL each) were collected over 24 hours to establish the pharmacokinetic profile of each probe substrate alone [1].

- **Lorlatinib Dosing (Day 1 to Day 15):** Patients received 100 mg of oral lorlatinib once daily [1].
- **DDI Assessment (Day 15):** On the 15th day of lorlatinib dosing, a single oral dose of the same probe drug cocktail was administered concurrently with lorlatinib. Serial blood samples were again collected over 24 hours to determine the pharmacokinetics of the probes in the presence of lorlatinib [1].
- **Bioanalysis:** Plasma samples were analyzed using validated methods to determine the concentrations of the probe substrates and their relevant metabolites (e.g., bupropion and hydroxybupropion) [1].
- **Pharmacokinetic Analysis:** Key parameters including the area under the plasma concentration-time curve from time zero to infinity (AUC_{∞}) and maximum plasma concentration (C_{max}) were compared for each probe substrate with and without lorlatinib co-administration [1].

The workflow of this clinical DDI study is summarized in the diagram below.



[Click to download full resolution via product page](#)

Key Experimental Considerations

When designing experiments to investigate lorlatinib's enzyme interactions, several factors are critical for generating reliable data:

- **In Vitro to In Vivo Translation:** Exercise caution when translating preclinical findings. A rat study found significant interspecies differences in lorlatinib's metabolism between human and rat liver microsomes, and it exhibited nonlinear pharmacokinetics and low oral bioavailability in rats [2]. Human clinical data is essential for confirmation.
- **Assay Controls and Interferences:** For any in vitro enzymatic assay, the appropriate use of blanks is crucial to correct for background interference from colored or fluorescent compounds. Inadequate blanking can lead to underestimation of a compound's true inhibitory potential [4].
- **Distinguishing Inhibition from Induction:** Lorlatinib can be a time-dependent inhibitor and inducer of CYP3A4/5. Its net effect after multiple doses is induction. Studies must be designed to distinguish between these opposing effects, often requiring assessment after the drug reaches steady state [1].

Conclusion and Key Takeaways

Based on the current evidence:

- **Lorlatinib is primarily metabolized by CYP3A4 and UGT1A4** [2] [1].
- At steady state, it acts as a **net moderate inducer of CYP3A4 and P-gp**, and a **weak inducer of CYP2B6, CYP2C9, and UGT1A** [1].
- The most significant clinical risk is co-administration with **strong CYP3A inducers**, which is contraindicated, and with **P-gp substrates that have a narrow therapeutic index** [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Evaluation of the Effect of Lorlatinib on CYP2B6, CYP2C9 ... [pmc.ncbi.nlm.nih.gov]
2. CYP3A4-Mediated In Vitro and In Vivo Disposition of Lorlatinib | DDDT [dovepress.com]
3. : Uses, Dosage, Side Effects & Warnings - Drugs.com Lorlatinib [drugs.com]
4. Screening natural product extracts for potential enzyme ... [plantmethods.biomedcentral.com]

To cite this document: Smolecule. [Lorlatinib's Enzyme and Transporter Interaction Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539185#lorlatinib-acetate-enzyme-inhibition-screening-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com